Cas no 732248-92-9 (2-(2-Bromo-2-propenyl)benzoic acid)

2-(2-Bromo-2-propenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-BROMO-2-PROPENYL)BENZOIC ACID
- 2-(2-bromoprop-2-enyl)benzoic acid
- 2-?(2-?bromo-?2-?propen-?1-?yl)Benzoic acid
- 3-CHLORO-1-(2-FLUOROPHENYL)PROPAN-1-ONE
- 2,7-BIS-ETHOXYCARBONYL-OCTANEDIOIC ACID DIETHYL
- 2-(2-Bromoallyl)benzoic Acid
- 2-(2-Bromo-2-propen-1-yl)benzoic acid
- 2-(2-bromo-2-propenyl)benzoicacid
- 2-(2-Bromoprop-2-en-1-yl)benzoic acid
- CS-0455340
- 732248-92-9
- SCHEMBL5576151
- FT-0745164
- MFCD02259913
- AKOS016017208
- DTXSID20641257
- 2-(2-Bromo-2-propenyl)benzoic acid
-
- MDL: MFCD02259913
- インチ: 1S/C10H9BrO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13)
- InChIKey: WXFHCAXSWLSTLY-UHFFFAOYSA-N
- ほほえんだ: BrC(=C([H])[H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 239.97900
- どういたいしつりょう: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 337.3±30.0 °C at 760 mmHg
- フラッシュポイント: 157.8±24.6 °C
- PSA: 37.30000
- LogP: 2.83590
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(2-Bromo-2-propenyl)benzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Bromo-2-propenyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(2-Bromo-2-propenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 200762-2g |
2-(2-bromo-2-propenyl)benzoic acid |
732248-92-9 | 97% | 2g |
£624.00 | 2022-03-01 | |
A2B Chem LLC | AH17044-2g |
2-(2-Bromo-2-propenyl)benzoic acid |
732248-92-9 | 97% | 2g |
$737.00 | 2024-04-19 | |
Crysdot LLC | CD12038716-5g |
2-(2-Bromo-2-propenyl)benzoic acid |
732248-92-9 | 95+% | 5g |
$1156 | 2024-07-24 | |
Matrix Scientific | 105986-2g |
2-(2-Bromo-2-propenyl)benzoic acid, 97% |
732248-92-9 | 97% | 2g |
$500.00 | 2023-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526007-2g |
2-(2-Bromoallyl)benzoic acid |
732248-92-9 | 98% | 2g |
¥20592.00 | 2024-07-28 | |
A2B Chem LLC | AH17044-1g |
2-(2-Bromo-2-propenyl)benzoic acid |
732248-92-9 | 97% | 1g |
$548.00 | 2024-04-19 | |
Cooke Chemical | LN8938958-2g |
732248-92-9 | 2-(2-Bromoallyl)benzoicacid | 2g |
RMB 10982.40 | 2025-02-21 | ||
Fluorochem | 200762-5g |
2-(2-bromo-2-propenyl)benzoic acid |
732248-92-9 | 97% | 5g |
£1543.00 | 2022-03-01 | |
Matrix Scientific | 105986-1g |
2-(2-Bromo-2-propenyl)benzoic acid, 97% |
732248-92-9 | 97% | 1g |
$385.00 | 2023-09-10 | |
Matrix Scientific | 105986-5g |
2-(2-Bromo-2-propenyl)benzoic acid, 97% |
732248-92-9 | 97% | 5g |
$1165.00 | 2023-09-10 |
2-(2-Bromo-2-propenyl)benzoic acid 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(2-Bromo-2-propenyl)benzoic acidに関する追加情報
Introduction to 2-(2-Bromo-2-propenyl)benzoic Acid (CAS No. 732248-92-9)
2-(2-Bromo-2-propenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 732248-92-9, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a benzoic acid core substituted with a 2-bromo-2-propenyl group, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The unique structural attributes of this compound make it a valuable scaffold for the development of novel therapeutic agents and functional materials.
The< strong>benzoic acid moiety is well-known for its broad range of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. The introduction of a 2-bromo-2-propenyl side chain into the benzoic acid framework introduces additional reactivity and functionality, enabling diverse chemical modifications. This structural feature has been exploited in various research endeavors to tailor the compound's properties for specific applications.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways through selective interactions with target proteins. The< strong>2-bromo-2-propenyl group in 2-(2-Bromo-2-propenyl)benzoic acid provides a handle for further functionalization, allowing researchers to design derivatives with enhanced binding affinity and selectivity. This has opened up new avenues in drug discovery, particularly in the search for inhibitors of enzymes and receptors involved in diseases such as cancer, neurodegeneration, and inflammatory disorders.
One of the most compelling aspects of 2-(2-Bromo-2-propenyl)benzoic acid is its potential as a precursor for the synthesis of more complex molecules. The< strong>benzoic acid core can serve as a platform for constructing heterocyclic systems, while the< strong>2-bromo-2-propenyl group can participate in various coupling reactions, including Suzuki-Miyaura cross-coupling and Heck reactions. These transformations have been widely used in the preparation of biologically active compounds and advanced materials.
The< strong>CAS number 732248-92-9 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is crucial for researchers who need to reference specific chemical entities in their work. The CAS system helps to prevent ambiguity and ensures that all stakeholders are referring to the same molecule.
In the context of pharmaceutical research, 2-(2-Bromo-2-propenyl)benzoic acid has been investigated for its potential role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The< strong>benzoic acid moiety is a common structural element in NSAIDs, known for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. By incorporating the< strong>2-bromo-2-propenyl group, researchers aim to enhance the pharmacological profile of these derivatives, potentially leading to more effective and safer therapeutic agents.
The< strong>bromine atom present in the< strong>2-bromo-2-propenyl group also offers opportunities for further chemical manipulation. Bromine is a versatile electrophile that can undergo various reactions, such as electrophilic aromatic substitution and radical reactions. These reactions can be harnessed to introduce additional functional groups or to modify existing ones, thereby creating novel compounds with tailored properties.
In conclusion, 2-(2-Bromo-2-propenyl)benzoic acid (CAS No. 732248-92-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure combining a< strong>benzoic acid core with a< strong>2-bromo-2-propenyl side chain makes it an attractive scaffold for drug discovery and material science. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and chemistry.
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